5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h4-5,7,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXCXNZYLFKKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C#N)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields. Additionally, the use of catalysts, such as transition metal complexes, can improve the selectivity and efficiency of the synthetic process.
Analyse Chemischer Reaktionen
Nucleophilic Addition Reactions
The carbonitrile group at position 3 undergoes nucleophilic additions, enabling derivatization:
- Hydrazine Reactions : Forms carbohydrazide derivatives under mild conditions (e.g., ethanol, 60°C). This is critical for synthesizing analogues with improved pharmacokinetic properties .
- Amine Additions : Reacts with primary amines to form amidine derivatives, enhancing solubility for biological screening .
Table 1: Nucleophilic Additions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, 60°C, 12 h | 3-Carbohydrazide derivative | 85% | |
| Methylamine | DMF, RT, 6 h | 3-Amidine derivative | 72% |
Cyclocondensation Reactions
The tetrahydropyrimidine ring participates in cyclocondensation with electrophiles:
- β-Ketoesters : Forms fused tricyclic systems under acidic conditions (e.g., p-TsOH, toluene, reflux) .
- Enaminones : Microwave-assisted reactions (150°C, 30 min) yield pyrazolo-pyrimidine hybrids with antitumor activity.
Table 2: Cyclocondensation Examples
Reduction Reactions
Selective reduction of the tetrahydropyrimidine ring is achieved using:
- NaBH₄ : Reduces the 5,6-double bond to generate dihydro derivatives.
- Catalytic Hydrogenation : Pd/C under H₂ yields fully saturated analogues for SAR studies .
Key Finding : Trifluoromethyl groups stabilize intermediates, improving reduction yields (>90%) compared to non-fluorinated analogues.
Electrophilic Substitution
The electron-rich pyrazole ring undergoes regioselective substitutions:
- Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at position 2 .
- Nitration : HNO₃/H₂SO₄ selectively nitrates position 5 without affecting the trifluoromethyl group .
Table 3: Electrophilic Modifications
| Reagent | Position Modified | Product Use | Yield | Source |
|---|---|---|---|---|
| NBS | C2 | Cross-coupling precursors | 68% | |
| HNO₃/H₂SO₄ | C5 | Nitro intermediates for drug design | 55% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
- Suzuki-Miyaura : Aryl boronic acids couple at position 7 under Pd(PPh₃)₄ catalysis .
- Buchwald-Hartwig : Introduces amines at position 3 using Xantphos ligands .
Example : Reaction with 4-methoxyphenylboronic acid yields a BTK inhibitor precursor (85% yield) .
Functional Group Transformations
- Nitrile Hydrolysis : HCl/H₂O converts the carbonitrile to a carboxylic acid, critical for prodrug synthesis .
- Trifluoromethyl Stability : The CF₃ group resists hydrolysis under acidic/basic conditions, ensuring structural integrity.
Catalytic Asymmetric Reactions
Rhodium-catalyzed hydrogenation produces enantiomerically pure derivatives for chiral drug development:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be utilized as a probe to study biological processes. Its ability to interact with specific molecular targets makes it a valuable tool in understanding cellular mechanisms.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure may allow it to act as a lead compound for the design of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group can enhance the properties of these products, making them more effective and durable.
Wirkmechanismus
The mechanism by which 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Effects on Bioactivity: The phenyl group at position 5 () enhances lipophilicity, favoring membrane permeability in KOR agonist screening .
Functional Group Impact :
- Nitrile (-CN) at position 3 (target compound) increases electrophilicity, aiding covalent binding to cysteine residues in enzymes .
- Carboxylic acid (-COOH) derivatives () offer better aqueous solubility, facilitating formulation as sodium salts .
Synthetic Flexibility :
- Suzuki-Miyaura cross-coupling () enables modular synthesis of 3,5-disubstituted analogs, highlighting the scaffold’s versatility .
- Chlorine substituents () are introduced via phosphorus oxychloride, enabling further functionalization .
Physicochemical and Pharmacokinetic Considerations
Biologische Aktivität
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
- Molecular Formula : C9H10F3N3
- Molecular Weight : 249.19 g/mol
- CAS Number : 332851-36-2
1. Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- Mechanism of Action : The mechanism involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. This leads to reduced inflammation and pain.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.034 - 0.052 | |
| Celecoxib (standard) | 0.054 |
2. Anticancer Potential
The pyrazolo[1,5-a]pyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
- Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 2.0 | Significant inhibition |
| HeLa (cervical cancer) | 1.5 | Moderate inhibition |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as phosphodiesterases and xanthine oxidase, which are involved in various physiological processes.
- Enzyme Inhibition Studies : The inhibition of these enzymes can lead to therapeutic effects in conditions like gout and asthma by reducing uric acid levels and promoting bronchodilation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available pyrazole derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Synthetic Pathway Overview
- Starting Materials : Trifluoromethylated pyrazoles.
- Reagents : Various electrophiles are used to introduce functional groups.
- Conditions : Reactions are generally carried out under controlled temperatures with specific catalysts to enhance yield and purity.
Q & A
Q. Basic/Advanced
- Core techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish CH₃, CH₂, and quaternary carbons. For example, the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) is a key marker .
- IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Resolving contradictions :
- Discrepancies between calculated and observed melting points may arise from polymorphic forms. Thermoanalytical methods (DSC, TGA) clarify phase transitions .
- Mass spectrometry (HRMS) validates molecular weight when elemental analysis conflicts due to hygroscopicity or solvate formation .
What are the common biological targets for this compound class, and how is activity assessed?
Advanced
Pyrazolo[1,5-a]pyrimidines are studied as enzyme inhibitors (e.g., PI3K, kinases) and anticancer agents .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorescence-based assays (e.g., PI3Kα inhibition with ATP-competitive probes) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) assess cytotoxicity .
- Structure-activity relationships (SAR) : Modifying the trifluoromethyl group enhances metabolic stability and binding affinity. For example, cyclopropyl substituents improve selectivity for PI3Kδ over other isoforms .
How can computational methods aid in predicting the reactivity or stability of trifluoromethyl-substituted heterocycles?
Q. Advanced
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, favoring nucleophilic attack at the pyrimidine ring .
- Molecular docking : Simulate binding modes to target proteins (e.g., PI3Kγ) to prioritize derivatives for synthesis .
- MD simulations : Evaluate stability in physiological conditions (e.g., solvation free energy, hydrogen-bonding networks) to predict pharmacokinetics .
What strategies mitigate challenges in achieving high regioselectivity during synthesis?
Q. Advanced
- Directing groups : Use substituents (e.g., amino, methoxy) to steer cyclization. For example, 5-amino groups in pyrazoles guide ketone addition to the C7 position .
- Microwave-assisted synthesis : Enhances regioselectivity by rapidly achieving optimal temperatures (e.g., 150°C in DMF for 10 hours vs. conventional 24 hours) .
- Protecting groups : Temporary protection of reactive sites (e.g., Boc on amino groups) prevents side reactions during multi-step syntheses .
How are stability and degradation pathways studied for this compound under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via HPLC-MS to identify degradants (e.g., hydrolysis of nitrile to amide) .
- Kinetic stability : Assess half-life in buffer solutions (pH 1.2–7.4) to simulate gastrointestinal absorption .
- Oxidative stability : Use radical initiators (e.g., AIBN) to study susceptibility to autoxidation, particularly at benzylic or allylic positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
